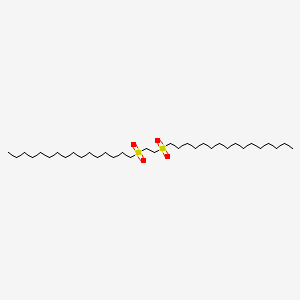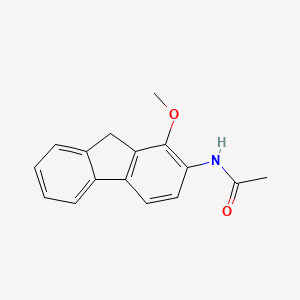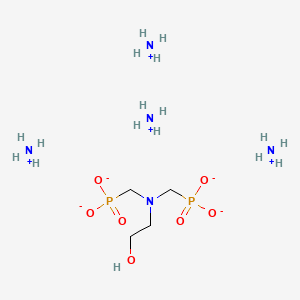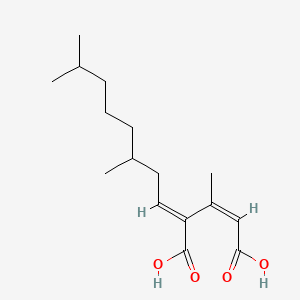
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- is an organic compound with a complex structure. It belongs to the class of unsaturated dicarboxylic acids, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- typically involves multiple steps, including the formation of the dicarboxylic acid backbone and the introduction of the octylidene and methyl groups. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the carbon-carbon double bonds in the compound.
Esterification and Hydrolysis: These steps are often used to introduce carboxylic acid groups.
Grignard Reaction: This reaction can be employed to introduce the alkyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are optimized for efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as carboxylic acids or ketones.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Maleic Acid: Another unsaturated dicarboxylic acid with similar reactivity.
Fumaric Acid: An isomer of maleic acid with different geometric configuration.
Adipic Acid: A saturated dicarboxylic acid used in polymer production.
Uniqueness
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids.
Properties
CAS No. |
68516-38-1 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
(Z,4E)-4-(3,7-dimethyloctylidene)-3-methylpent-2-enedioic acid |
InChI |
InChI=1S/C16H26O4/c1-11(2)6-5-7-12(3)8-9-14(16(19)20)13(4)10-15(17)18/h9-12H,5-8H2,1-4H3,(H,17,18)(H,19,20)/b13-10-,14-9+ |
InChI Key |
AFAUEBFIKITXQG-QWWBJACISA-N |
Isomeric SMILES |
CC(C)CCCC(C)C/C=C(\C(=C/C(=O)O)\C)/C(=O)O |
Canonical SMILES |
CC(C)CCCC(C)CC=C(C(=CC(=O)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


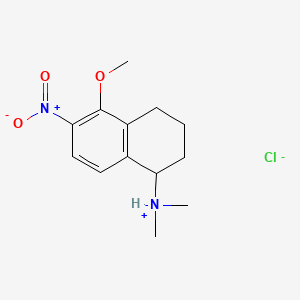
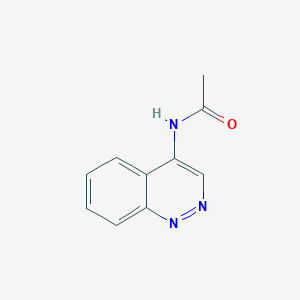
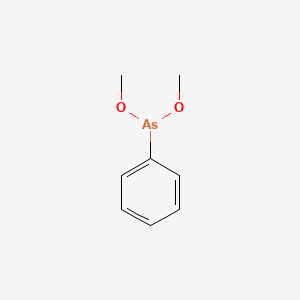

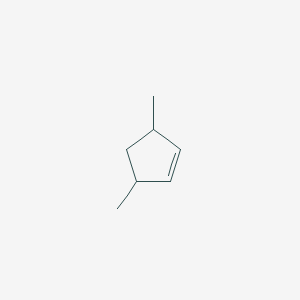
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788782.png)
![2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile](/img/structure/B13788784.png)

![3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13788802.png)

